Fgfr4-IN-1 -

Fgfr4-IN-1

Catalog Number: EVT-268551
CAS Number:
Molecular Formula: C24H27N7O5
Molecular Weight: 493.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fibroblast growth factor receptor 4 inhibitor 1 (Fgfr4-IN-1) is a potent and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). [] It is widely used as a research tool to investigate the biological roles of FGFR4 in various cellular processes, particularly in the context of cancer research. [] Fgfr4-IN-1 belongs to the class of small molecule kinase inhibitors.

Erdafitinib

  • Relevance: Erdafitinib shares a similar mechanism of action with Fgfr4-IN-1, as both compounds target and inhibit FGFRs, including FGFR4. Both compounds exert their therapeutic effects by blocking FGFR-mediated signaling pathways, thereby inhibiting tumor growth and progression. []

Fibroblast Growth Factor 2 (FGF2)

  • Relevance: FGF2 is the endogenous ligand for FGFR4 and plays a crucial role in the FGF2/FGFR4 signaling pathway. Fgfr4-IN-1 directly inhibits FGFR4, thereby blocking the downstream signaling cascade initiated by FGF2 binding. []
Source and Classification

Fgfr4-IN-1 was developed through a series of synthetic modifications aimed at enhancing its inhibitory effects on FGFR4. It belongs to the class of small molecule inhibitors that act by covalently binding to the target receptor, thus preventing its activation. The compound has shown significant selectivity over other FGFR family members (FGFR1-3), making it a valuable tool for both research and potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fgfr4-IN-1 involves several key steps:

  1. Chloropyrimidine Treatment: Chloropyrimidine is treated with methylamine to displace the chloride ion, yielding a methylamine adduct.
  2. Reduction and Oxidation: The adduct undergoes reduction using lithium aluminum hydride followed by oxidation with manganese dioxide to produce an aldehyde intermediate.
  3. Thermal Condensation: This aldehyde is then thermally condensed with another compound in the presence of potassium carbonate to form a critical intermediate.
  4. Sequential Reactions: Subsequent steps include oxidation and chlorination to introduce necessary functional groups, followed by coupling reactions to form the final compound.
Molecular Structure Analysis

Structure and Data

Fgfr4-IN-1 features a complex molecular structure characterized by its ability to form covalent bonds with cysteine residues within the FGFR4 kinase domain. The crystal structure reveals that it binds in the DFG-in conformation of FGFR4, forming a covalent bond with Cys552 in the hinge region of the protein. This interaction is crucial for its inhibitory action, as it stabilizes the inactive conformation of the receptor .

The estimated molecular weight of Fgfr4-IN-1 is approximately 95–110 kDa, depending on glycosylation levels . Its structural integrity is essential for maintaining high-affinity binding to FGFR4.

Chemical Reactions Analysis

Reactions and Technical Details

Fgfr4-IN-1 primarily functions through covalent modification of FGFR4, leading to inhibition of its kinase activity. The key reactions involved include:

  • Covalent Bond Formation: The acrylamide moiety in Fgfr4-IN-1 reacts with cysteine residues (specifically Cys552) in FGFR4, forming a stable covalent bond that effectively locks the receptor in an inactive state.
  • Hydrogen Bonding: Additional interactions involve hydrogen bonding with adjacent amino acids (e.g., Ala553 and Arg483), which further stabilize the inhibitor-receptor complex.

These reactions significantly impair FGFR4 signaling pathways, which are critical for tumor growth and progression .

Mechanism of Action

Process and Data

Fgfr4-IN-1 inhibits FGFR4 signaling by binding covalently to its active site, preventing substrate phosphorylation and subsequent activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and phosphoinositide 3-kinase (PI3K)/AKT pathway. This blockade results in reduced cellular proliferation and survival signals in tumor cells expressing high levels of FGFR4 .

The efficacy of Fgfr4-IN-1 has been demonstrated in preclinical models where it showed potent antitumor activity against cancers associated with aberrant FGFR signaling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fgfr4-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents, which facilitates its use in biological assays.
  • Stability: The compound maintains stability under physiological conditions, which is crucial for its therapeutic application.
  • Selectivity: It demonstrates over 100-fold selectivity for FGFR4 compared to other FGFR family members, minimizing off-target effects .

Pharmacokinetic studies indicate that Fgfr4-IN-1 has favorable absorption characteristics with moderate bioavailability across different animal models .

Applications

Scientific Uses

Fgfr4-IN-1 serves multiple roles in scientific research:

  • Cancer Research: It is primarily investigated as a therapeutic agent for cancers characterized by aberrant FGFR signaling, including gastric cancer and non-small cell lung cancer.
  • Drug Development: The compound is used as a lead structure for developing more potent FGFR inhibitors with improved pharmacokinetic profiles.
  • Biological Studies: Researchers utilize Fgfr4-IN-1 to study the role of FGFR signaling in various biological processes, including embryonic development and tissue repair mechanisms .
Molecular Biology of FGFR4

Structural Characterization of FGFR4 Protein

  • 1.1.1 Extracellular Immunoglobulin-like Domains and Ligand-Binding SpecificityThe FGFR4 extracellular region comprises three immunoglobulin-like domains (D1-D3), with D2 and D3 forming the primary ligand-binding pocket. Unlike FGFR1-3, FGFR4 lacks alternative splicing in the D3 domain, resulting in a single isoform (IIIc) that determines its ligand-binding profile. This structural homogeneity enables preferential binding to FGF1, FGF2, FGF4, FGF6, FGF8, FGF9, FGF17–19, FGF21, and FGF23 [8] [10]. The D1 domain and acid box (a serine-rich sequence between D1 and D2) mediate autoinhibition by sterically blocking ligand access under basal conditions [2] [10]. Heparan sulfate proteoglycans (HSPGs) bind to a conserved site in D2, stabilizing FGF-FGFR4 interactions and facilitating ternary complex formation [6].
  • 1.1.2 Tyrosine Kinase Domain Architecture and Activation MechanismsThe intracellular tyrosine kinase domain (TKD) of FGFR4 (residues 447–802) exhibits a bilobed structure common to protein kinases, with an N-lobe (β-sheets) and C-lobe (α-helices) connected by a hinge region. Critical regulatory elements include:
  • The activation loop (A-loop) containing the conserved DFG motif, which toggles between "DFG-in" (active) and "DFG-out" (inactive) conformations [1] [3].
  • The molecular brake (Cys552 in the hinge region), a unique residue among FGFRs that enables selective inhibitor targeting [10].
  • Phosphorylation sites (Tyr642, Tyr643) within the kinase domain that mediate trans-autophosphorylation upon ligand binding [3] [10].Activating mutations (e.g., N535K, V550E/L/M) in the TKD disrupt autoinhibitory conformations and are oncogenic drivers in rhabdomyosarcoma and breast cancer [1] [8].

Table 1: Key Structural Domains of FGFR4

DomainResiduesFunctional ElementsBiological Role
Extracellular1-366D1-D3 Ig domains, Acid boxLigand binding, autoinhibition
Transmembrane367-391Single α-helixMembrane anchoring
Intracellular392-802Juxtamembrane region, TKDSignal transduction

Genomic Organization of FGFR4

* 1.2.1 Chromosomal Localization (5q35.1) and Transcript VariantsThe human FGFR4 gene (Gene ID: 2264) spans 11.3 kb on chromosome 5q35.1. It comprises 18 exons encoding 5 transcript variants [3] [7]. The primary isoforms are:- Isoform 1 (802 aa): Full-length receptor (UniProt: P22455).- Isoform 3 (753 aa): Lacks 49 residues in the extracellular domain due to alternative splicing, altering ligand affinity [3] [10].Promoter analysis reveals TATA-less regulatory elements and CpG islands, with expression modulated by STAT3 and leukemia inhibitory factor in cancers [3].

  • 1.2.2 Splice Variants and Isoform-Specific FunctionsUnlike other FGFRs, FGFR4 undergoes minimal alternative splicing. No IIIb/IIIc variants exist; instead, splice variants affect the extracellular and transmembrane domains:
  • Soluble FGFR4: Truncated isoforms lacking transmembrane/kinase domains act as decoy receptors, sequestering ligands (e.g., FGF19) [10].
  • Oncogenic variants: Δ7–9 isoform (missing exons 7–9) exhibits ligand-independent signaling in hepatocellular carcinoma [8] [10].

Table 2: FGFR4 Splice Variants and Functional Impact

VariantExon CompositionStructural ChangeFunctional Consequence
Full-lengthExons 1-18Complete receptorCanonical signaling
Δ7–9Exons 1-6, 10-18Deleted IgIII domainConstitutive dimerization
SolubleExons 1-14Secreted extracellular domainLigand trapping

Ligand-Receptor Interactions

  • 1.3.1 Canonical FGF Ligands (FGF1, FGF19) and Binding AffinitiesFGFR4 binds paracrine (FGF1, FGF2, FGF4, FGF6, FGF8, FGF9) and endocrine FGFs (FGF19, FGF21, FGF23). Affinity is highest for FGF1 (EC₅₀: 0.5 nM) and FGF19 (EC₅₀: 1.2 nM) [1] [10]. FGF19 shows near-exclusive specificity for FGFR4 among FGFRs when complexed with β-Klotho [8] [10]. Ligand binding induces asymmetric dimerization of FGFR4 monomers, activating the kinase domain through allosteric displacement of the A-loop [1].
  • 1.3.2 Role of Co-Receptors (Klotho, Heparan Sulfate) in Ternary Complex FormationCo-receptors determine tissue-specific signaling:
  • Heparan sulfate (HS): Essential for paracrine FGFs (e.g., FGF1). Octasaccharide HS chains (with 2-O-sulfated iduronic acid and 6-O-sulfated glucosamine) stabilize FGF1-FGFR4 complexes by bridging positively charged residues in D2 [6] [9].
  • β-Klotho: Mandatory for endocrine FGF19 signaling. Acts as a scaffold, enhancing FGF19-FGFR4 affinity by 100-fold and restricting activity to tissues expressing both receptors (e.g., liver) [8] [10].

Table 3: FGFR4 Ligand Classes and Co-Receptor Dependencies

Ligand ClassRepresentative MembersCo-ReceptorBinding Affinity (Kd)
Paracrine FGFsFGF1, FGF2, FGF4Heparan sulfate0.5–5 nM
Endocrine FGFsFGF19, FGF21β-Klotho1.2–50 nM

Properties

Product Name

Fgfr4-IN-1

IUPAC Name

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide

Molecular Formula

C24H27N7O5

Molecular Weight

493.5 g/mol

InChI

InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34)

InChI Key

ZTYSXMGILYNNJX-UHFFFAOYSA-N

SMILES

COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O

Solubility

Soluble in DMSO

Synonyms

FGFR4-IN-1; FGFR4-IN1; FGFR4-IN 1.

Canonical SMILES

COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.